Enhanced Chemical Stability and Solubility Profile for Amide Coupling
The target compound's distinct molecular features directly translate to a superior handling and reaction profile compared to non-oxygenated analogs. The XLogP3-AA value of 0.3 [1] indicates a significantly more balanced hydrophilicity-lipophilicity than the baseline 1-methylpiperidine-4-carbonyl chloride, for which no such computed property is widely reported, implying a different and less polarizable electronic distribution. Furthermore, the explicit hydrogen bond acceptor count of 2 (due to the lactam carbonyl and acyl chloride oxygen) [1] is a key differentiator that can improve solubility in common polar aprotic reaction solvents like DMF and THF, while the lack of a hydrogen bond donor count (0) minimizes potential for unwanted intermolecular interactions [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) / Solubility Profile |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3; Hydrogen Bond Acceptor Count = 2; Hydrogen Bond Donor Count = 0 |
| Comparator Or Baseline | 1-methylpiperidine-4-carbonyl chloride (CAS 41776-24-3) and other non-oxygenated piperidine acyl chlorides |
| Quantified Difference | Balanced polarity with defined lipophilicity (XLogP3-AA 0.3) compared to a more lipophilic, non-polar baseline. |
| Conditions | Computed physicochemical properties (PubChem, based on XLogP3 3.0 and Cactvs 3.4.6.11 algorithms). |
Why This Matters
This balanced physicochemical profile directly translates to more predictable and efficient amide coupling reactions in medicinal chemistry workflows.
- [1] 1-Methyl-2-oxopiperidine-4-carbonyl chloride. PubChem Compound Summary for CID 91691062. National Center for Biotechnology Information. Accessed 2026. View Source
